n,n-Dimethyl-p-phenetidine
Description
Structure
3D Structure
Properties
CAS No. |
1864-93-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-ethoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15NO/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
NOTZHLDTUSLGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of N,n Dimethyl P Phenetidine and Its Derivatives
Development of N,N-Dimethyl-p-phenetidine Synthesis Protocols
The synthesis of this compound has been approached through various chemical strategies, primarily focusing on the formation of the N,N-dimethylamino group and the ethoxy group on the aniline (B41778) core.
Exploration of Reaction Pathways and Conditions for this compound Formation
Historically, the synthesis of aromatic amines has involved methods such as the reduction of nitro compounds. For instance, the reduction of p-nitrophenetole using iron in an aqueous ammonium (B1175870) chloride solution has been a documented method for producing p-phenetidine (B124905). google.com Another approach involves the catalytic hydrogenation of p-nitrophenol in the presence of an alcohol and a catalyst. google.com
A common pathway to introduce the N,N-dimethyl functionality is through the reductive amination of a primary amine. A catalyst-free, one-pot reductive alkylation of primary amines using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) has been described as a simple and convenient procedure. thieme-connect.com This method can be applied to the N,N-dimethylation of p-phenetidine.
Another established route involves the reaction of p-nitrochlorobenzene with dimethylamine (B145610) hydrochloride, followed by reduction of the nitro group. rasayanjournal.co.ingoogle.com This two-step process first substitutes the chloro group with a dimethylamino group and then converts the nitro group to a primary amine. rasayanjournal.co.ingoogle.com
Catalytic Systems in this compound Synthesis
Various catalytic systems have been employed to enhance the efficiency and yield of reactions leading to this compound and related compounds. In the reduction of nitroarenes, which is a key step in many synthetic routes, several catalysts have proven effective.
For the hydrogenation of N,N-dimethyl-4-nitroaniline, Raney nickel has been utilized as a catalyst under hydrogen pressure. rasayanjournal.co.in This method is presented as a greener approach, minimizing inorganic waste and allowing for catalyst recovery and reuse. rasayanjournal.co.in Another catalytic system for the reduction of p-nitro-N,N-dimethylaniline involves the use of CuO/C with hydrazine (B178648) hydrate (B1144303) in a protic polar solvent like ethanol (B145695) or water. google.com This method is highlighted for its mild reaction conditions and high yields. google.com
In the context of forming the ethoxy group, phase-transfer catalysts can be employed in the ethylation of p-aminophenol. Furthermore, for the related synthesis of p-phenetidine from p-nitrophenol, platinum oxide has been used as a catalyst with dimethyl sulfoxide (B87167) as a promoter. google.com
Process Optimization for Enhanced Yield and Purity of this compound
Optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include temperature, pressure, solvent, and catalyst loading.
In the synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) from N,N-dimethyl-4-nitroaniline, the effect of Raney nickel catalyst loading was investigated. rasayanjournal.co.in While the yield was not significantly impacted, a higher catalyst loading increased the reaction rate, leading to shorter reaction times and reduced energy consumption. rasayanjournal.co.in The temperature and pressure were also optimized for the initial step of producing N,N-dimethyl-4-nitroaniline. rasayanjournal.co.in
For the CuO/C catalyzed reduction of p-nitro-N,N-dimethylaniline, the reaction time, temperature, and solvent have been studied. google.com The reaction proceeds to completion within several hours at temperatures ranging from 20-100°C, with ethanol being a preferred solvent. google.com Post-reaction workup, including filtration, concentration, and recrystallization, is crucial for obtaining a high-purity product. google.com
The following table summarizes various synthetic conditions for related amine syntheses, which can inform the optimization of this compound production.
| Starting Material | Reagents and Catalysts | Solvent | Conditions | Product | Yield | Reference |
| p-nitro-N,N-dimethylaniline | Hydrazine hydrate, CuO/C | Ethanol | 80°C, 6 hours | N,N-dimethyl-p-phenylenediamine | 94% | google.com |
| p-nitro-N,N-dimethylaniline | Hydrazine hydrate, CuO/C | Water | 100°C, 8 hours | N,N-dimethyl-p-phenylenediamine | 91% | google.com |
| N,N-dimethyl-4-nitro-aniline | Raney nickel, H₂ | Ethanol | 45°C, 5 kg/cm ² H₂ pressure, 2 hours | N,N-Dimethyl-1,4-phenylenediamine | 99% (as dihydrochloride salt) | rasayanjournal.co.in |
| p-nitrosodimethylaniline | Stannous chloride, HCl | Concentrated HCl | Reflux, 90 minutes | N,N-dimethyl-p-phenylenediamine | 36g from 50g starting material | prepchem.com |
| p-nitrochlorobenzene | Dimethylamine hydrochloride, NaOH | Toluene, Water | 35-40°C | N,N-dimethyl-4-nitroaniline, then reduced with active nickel catalyst and H₂ | - | google.com |
Synthesis of this compound Derivatives
The chemical scaffold of this compound allows for further derivatization at both the aromatic ring and the amine nitrogen, leading to a diverse range of compounds with potentially new properties and applications.
Strategies for Functional Group Derivatization at the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions ortho to the activating amino and ethoxy groups are the most likely sites for substitution.
One common derivatization is bromination. For instance, the bromination of N-(2-ethoxyphenyl)benzenesulfonamide with bromine in glacial acetic acid results in the formation of N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide. researchgate.net A similar strategy could be applied to this compound to introduce bromine atoms onto the aromatic ring.
Other electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation, could also be employed to introduce various functional groups onto the aromatic ring, although specific conditions would need to be developed to control the regioselectivity. The reaction of 2,3-epoxy-2,3-dihydro-1,4-naphthoquinone with p-phenetidine leads to the formation of 2-hydroxy-3-(N-arylamino)-naphthoquinones, demonstrating the reactivity of the amino group in nucleophilic addition reactions. yakhak.org
Approaches to Modifications at the Amine Nitrogen Atom
The primary amine group of a precursor like p-phenetidine, or a derivative thereof, is a key site for modification. One of the most fundamental modifications is N-alkylation. A homologous series of N-alkylated derivatives of a sulfonamide were synthesized, showing that the biological activity could be correlated with the alkyl chain length. nih.gov Similarly, N-alkynyl and N-benzyl derivatives have been prepared. nih.gov
Another important reaction is the formation of amides or sulfonamides. For example, the reaction of 2-phenitidine with benzenesulfonyl chloride yields N-(2-ethoxyphenyl)benzenesulfonamide. researchgate.net This sulfonamide can then be further N-substituted by reaction with alkyl or aryl halides in the presence of a base like lithium hydride. researchgate.net
The formation of Schiff bases, or imines, is another common derivatization at the amine nitrogen. This is typically achieved by the condensation of the primary amine with an aldehyde or ketone. For example, p-phenetidine can be condensed with substituted aromatic benzaldehydes in methanol (B129727) to form (E)-4-ethoxyphenyliminoaryl derivatives. researchgate.net These imines can then be further modified, for instance, by cycloaddition reactions to form β-lactams. nih.gov The N-(p-ethoxyphenyl) group on β-lactams can be subsequently removed oxidatively using ceric ammonium nitrate. nih.gov
Based on the conducted research, there is no publicly available scientific literature detailing the specific synthetic methodologies for the "Preparation of this compound-Containing Polymeric Structures" or the "Synthesis of Complex Propionamide (B166681) Derivatives Incorporating this compound Moieties."
Extensive searches were performed to locate studies, articles, or patents describing these particular chemical syntheses. The search results did not yield any documents that outline methods for polymerizing this compound or for incorporating it into complex propionamide structures as specified in the requested article outline.
While general synthetic routes for related compounds such as p-phenetidine and other N,N-dimethylaniline derivatives exist, this information does not extend to the specific polymeric and propionamide derivatives of this compound requested. Therefore, the generation of a scientifically accurate and verifiable article on these topics is not possible at this time.
Spectroscopic and Structural Elucidation of N,n Dimethyl P Phenetidine
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and electronic system can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For N,N-Dimethyl-p-phenetidine, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. The ethoxy group gives rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The N,N-dimethyl group protons appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the two carbons of the ethoxy group, the N-methyl carbons, and the four distinct carbons of the 1,4-disubstituted aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the ethoxy and dimethylamino substituents.
| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |
| Ar-H (ortho to OEt) | ~6.8 (d) | ~115 |
| Ar-H (ortho to NMe₂) | ~6.7 (d) | ~114 |
| -OCH₂CH₃ | ~3.9 (q) | ~64 |
| -N(CH₃)₂ | ~2.9 (s) | ~41 |
| -OCH₂CH₃ | ~1.4 (t) | ~15 |
| Ar-C (ipso, C-OEt) | - | ~152 |
| Ar-C (ipso, C-NMe₂) | - | ~142 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. These include C-H stretching vibrations for both the aromatic ring and the aliphatic groups (methyl and methylene). The presence of the aromatic ring is confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage is also a key diagnostic feature.
Raman Spectroscopy: Raman spectroscopy provides additional information on the molecular vibrations. Aromatic ring vibrations are typically strong in the Raman spectrum. This technique can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C Stretch | 1610, 1510 | Strong signals in the same region |
| C-N Stretch | 1360-1250 | Variable |
| Asymmetric C-O-C Stretch | ~1245 (strong) | Weak |
| Symmetric C-O-C Stretch | Not prominent | ~1040 |
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The spectrum of this compound is dominated by π → π* transitions within the substituted benzene ring. The presence of two strong electron-donating groups, the ethoxy (-OEt) and the dimethylamino (-NMe₂), causes a significant shift of the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
| Transition | Typical λₘₐₓ (nm) | Solvent |
| π → π | ~250-300 | Ethanol (B145695)/Hexane |
| π → π | ~200-220 | Ethanol/Hexane |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound (C₁₀H₁₅NO), the exact molecular weight is 165.1154 g/mol . The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern is dictated by the functional groups. Key fragmentation pathways include:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the dimethylamino group to form a stable iminium ion at m/z = 150.
Loss of ethylene: A characteristic fragmentation of ethyl ethers involves the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment at m/z = 137.
Cleavage of the ethyl group: Loss of an ethyl radical (•C₂H₅) from the ethoxy group results in a fragment at m/z = 136.
| m/z Value | Proposed Fragment Identity |
| 165 | [M]⁺ (Molecular Ion) |
| 150 | [M - CH₃]⁺ |
| 137 | [M - C₂H₄]⁺ |
| 136 | [M - C₂H₅]⁺ |
Crystallographic Studies of this compound and its Complexes
While spectroscopic methods provide valuable data on molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state structure.
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu To perform this analysis, a suitable single crystal of this compound would be required.
If a crystal structure were determined, it would provide definitive data on:
Molecular Geometry: Precise bond lengths and angles for the entire molecule.
Conformation: The dihedral angles describing the orientation of the ethoxy and dimethylamino groups relative to the aromatic ring.
Crystal Packing: How individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.
Powder X-ray Diffraction for Polymorph Characterization
The phenomenon of polymorphism, where a single chemical compound can exist in multiple crystalline forms, is of significant interest in materials science and pharmaceuticals due to the varying physical and chemical properties of different polymorphs. These properties, including solubility, melting point, and stability, are dictated by the distinct packing of molecules in the crystal lattice. Powder X-ray Diffraction (PXRD) stands as a fundamental and powerful analytical technique for the identification and characterization of polymorphic forms of a crystalline solid such as this compound.
The principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays is directed at a powdered sample, the randomly oriented crystallites ensure that some particles are always in the correct orientation to diffract the X-rays according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of the crystalline structure.
In the context of this compound, should it exhibit polymorphism, each distinct crystalline form would produce a unique PXRD pattern. This is because different polymorphs, by definition, have different unit cell dimensions and/or space groups, leading to different d-spacings of the crystal lattice planes. These differences manifest as diffraction peaks at different 2θ angles and with varying relative intensities.
The process of characterizing potential polymorphs of this compound would involve the systematic analysis of samples produced under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). Each sample would be analyzed by PXRD, and the resulting patterns compared. The appearance of a new, distinct diffraction pattern would indicate the presence of a new polymorph.
For instance, a hypothetical study on this compound might yield two polymorphs, designated as Form I and Form II. The PXRD pattern for Form I might exhibit characteristic peaks at specific 2θ angles, while Form II would show a different set of peaks. These differences provide conclusive evidence of their distinct crystal structures.
The data obtained from PXRD analysis is typically presented in a table format, listing the 2θ angles, the corresponding d-spacings, and the relative intensities of the diffraction peaks. Below is a hypothetical interactive data table illustrating how PXRD data for two polymorphs of this compound might be presented.
Hypothetical Powder X-ray Diffraction Data for this compound Polymorphs
| Form I | Form II | ||
| 2θ (°) ** | Relative Intensity (%) | 2θ (°) ** | Relative Intensity (%) |
| 10.5 | 85 | 8.2 | 100 |
| 12.8 | 100 | 11.7 | 65 |
| 15.2 | 60 | 14.9 | 70 |
| 18.9 | 75 | 17.5 | 50 |
| 21.3 | 90 | 20.1 | 80 |
| 23.6 | 45 | 22.8 | 55 |
| 25.1 | 30 | 24.9 | 40 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Mechanistic and Kinetic Investigations of N,n Dimethyl P Phenetidine Reactions
Oxidation Reaction Mechanisms and Pathways
The oxidation of N,N-Dimethyl-p-phenetidine, an electron-rich aromatic amine, is expected to proceed readily under various conditions. The presence of both the dimethylamino and ethoxy groups on the benzene (B151609) ring significantly influences its redox properties, making it susceptible to one-electron and two-electron oxidation processes.
While specific kinetic data for the oxidative transformation of this compound is not extensively documented in publicly available literature, the kinetics of related N,N-disubstituted p-phenylenediamines provide valuable insights. The rate of oxidation is significantly influenced by the nature of the alkyl substituents on the nitrogen atom. For instance, studies on the oxidation of various N-substituted-p-phenylenediamines over supported zinc oxide have shown that the rate of reaction decreases in the order: N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPPD) > N,N-diethyl-p-phenylenediamine (DEPPD) > N,N-dimethyl-p-phenylenediamine (DMPPD). researchgate.net This trend is attributed to the positive inductive effect of the alkyl groups, which increases the electron density on the aromatic ring and facilitates oxidation. researchgate.net
The oxidation of these compounds often follows complex kinetics, which can be influenced by factors such as the oxidant, solvent, and pH. In the case of N,N-diethyl-p-phenylenediamine oxidation by peroxydisulfate, the reaction can be photocatalyzed, and the kinetics of both the dark and photocatalyzed reactions have been investigated. core.ac.uk
| Compound | Relative Rate of Oxidation | Reference |
|---|---|---|
| N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPPD) | Fastest | researchgate.net |
| N,N-diethyl-p-phenylenediamine (DEPPD) | Intermediate | researchgate.net |
| N,N-dimethyl-p-phenylenediamine (DMPPD) | Slowest | researchgate.net |
The oxidation of this compound can be catalyzed by various enzymatic and chemical systems. Horseradish peroxidase (HRP), a well-known oxidoreductase, is capable of catalyzing the oxidation of a wide range of organic substrates, including aromatic amines, in the presence of hydrogen peroxide. wikipedia.organtibodiesinc.com Studies on the HRP-catalyzed oxidation of the related compound p-phenetidine (B124905) have shown that the reaction proceeds via a free radical intermediate. nih.gov The stoichiometry of hydrogen peroxide to p-phenetidine consumed was found to be 1:2, supporting a radical-mediated mechanism. nih.gov It is highly probable that this compound would undergo a similar HRP-catalyzed oxidation.
Heterogeneous catalysis has also been employed for the oxidation of related compounds. The reaction between N,N-dimethyl-p-phenylenediamine (DMPPD) and chloropentaamminocobalt(III) has been studied at platinum, gold, and silver surfaces, demonstrating the role of metal surfaces in catalyzing the redox reaction. rsc.org
The one-electron oxidation of N,N-disubstituted p-phenylenediamines typically leads to the formation of a stable radical cation, often referred to as a Wurster's cation. The formation of the N,N-dimethyl-p-phenylenediamine radical cation (DMPD•+) has been confirmed, and it is implicated as the primary oxidant in reactions such as the formation of methemoglobin. nih.gov Similarly, the radical cation of N,N-diethyl-p-phenylenediamine has been studied as a potential indicator of oxidative stress. semanticscholar.org
Kinetic studies on the reaction of the electrogenerated radical cation of N,N-dimethyl-p-toluidine (DMT) have shown that it can undergo further reactions, such as dimerization. nih.gov The mechanism involves an initial proton transfer step, which is rate-determining, followed by the dimerization of the resulting radicals. nih.gov A bimolecular rate constant of (3.4 ± 1.1) x 10² dm³ mol⁻¹ s⁻¹ was determined for this process in an ionic liquid. nih.gov It is plausible that the radical cation of this compound would exhibit similar reactivity, undergoing dimerization or further oxidation. The oxidation of p-phenetidine has been shown to produce dimeric and trimeric products, such as 4,4'-diethoxyazobenzene, which further supports a radical mechanism. nih.gov
Substitution and Coupling Reactions of this compound
The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the dimethylamino and ethoxy groups. Conversely, nucleophilic substitution on the aromatic ring is generally disfavored unless activated by strongly electron-withdrawing groups, which are absent in this molecule.
Due to the high electron density of the aromatic ring, this compound is expected to be highly reactive towards electrophiles. The directing effects of the substituents would favor electrophilic attack at the positions ortho to the activating groups.
While specific studies on the nucleophilic and electrophilic reactivity of this compound are scarce, the general principles of aromatic substitution provide a framework for predicting its behavior. The electrochemical oxidation of N,N-diethyl-p-phenylenediamine has been shown to proceed via an ECrevECE mechanism, indicating a series of electron transfer and chemical reaction steps. researchgate.net The oxidized diimine species can be susceptible to nucleophilic attack. For instance, the two-electron electro-oxidation of N,N-dimethylphenylene-1,4-diamine in aqueous solution leads to the formation of the corresponding 1,4-diimine, which readily reacts with thiol compounds. researchgate.net This suggests that oxidized this compound could undergo similar coupling reactions with nucleophiles.
The kinetics of substitution and coupling reactions involving this compound would be governed by the specific reaction conditions and the nature of the reacting species. A rate law, which is a mathematical expression describing the relationship between the reaction rate and the concentration of reactants, must be determined experimentally. khanacademy.orgpressbooks.pub For a generic reaction, the rate law takes the form: rate = k[A]ⁿ[B]ᵐ, where k is the rate constant and n and m are the reaction orders with respect to reactants A and B. khanacademy.orgyoutube.com
Photochemical Reactivity and Degradation Mechanisms
Typically, aromatic amines can undergo several photochemical processes upon absorption of ultraviolet light. These processes are known to be influenced by the solvent, the presence of oxygen, and the specific substituents on the aromatic ring. For analogous compounds like N,N-dimethylaniline, photo-excitation can lead to the formation of an excited singlet state, which may then undergo intersystem crossing to a triplet state or directly ionize. Photoionization results in the formation of a cation radical and a solvated electron, which can initiate a cascade of secondary reactions.
Degradation pathways for substituted anilines often involve the cleavage of the carbon-nitrogen bond at the dimethylamino group or transformations involving the aromatic ring and its substituents. The presence of an ethoxy group at the para position, as in this compound, would be expected to influence the electron density of the aromatic system and, consequently, its photochemical behavior, including absorption maxima, excited-state lifetimes, and the nature of transient intermediates. However, without specific experimental data, any proposed mechanism for this compound would be purely speculative.
Detailed research findings, including kinetic data, quantum yields, identification of photoproducts, and elucidated degradation pathways for this compound, are absent from the current body of scientific literature accessible through comprehensive searches. Consequently, the creation of data tables and a detailed discussion of its photochemical reactivity and degradation mechanisms cannot be provided at this time. Further empirical research is required to characterize the photo-induced behavior of this specific compound.
Electrochemical Behavior and Reactions of N,n Dimethyl P Phenetidine
Electrochemical Oxidation and Reduction Processes
The electrochemical behavior of N,N-Dimethyl-p-phenetidine is dominated by oxidation processes occurring at relatively low positive potentials. Due to its high electron density, the molecule does not typically undergo electrochemical reduction within the standard potential windows of common organic solvents.
The primary electrochemical process is a one-electron oxidation at the anode to form a stable cation radical. This process can be represented as:
C₂H₅O-C₆H₄-N(CH₃)₂ → [C₂H₅O-C₆H₄-N(CH₃)₂]⁺• + e⁻
This initial oxidation is generally electrochemically reversible or quasi-reversible, depending on the solvent, electrode material, and scan rate. The stability of the resulting radical cation is enhanced by the delocalization of the unpaired electron and positive charge across the entire π-system, which includes the phenyl ring, the nitrogen atom of the dimethylamino group, and the oxygen atom of the ethoxy group.
The oxidation potential of this compound is expected to be significantly lower than that of unsubstituted aniline (B41778) or N,N-dimethylaniline. Both the N,N-dimethyl and the p-ethoxy substituents are strong electron-donating groups (EDGs) that increase the energy of the Highest Occupied Molecular Orbital (HOMO), making it easier to remove an electron. The effect of these substituents on oxidation potentials can be observed in analogous compounds. For instance, studies on the enzymatic and chemical oxidation of N,N-dimethyl-p-anisidine, the methoxy (B1213986) analog, confirm the formation of a cation radical as the primary oxidation product. nih.gov
A second oxidation process to form a dication is theoretically possible at substantially more positive potentials. However, this species is expected to be highly unstable and reactive.
The table below compares the experimentally determined oxidation potentials of related aniline derivatives, which allows for an estimation of the potential required for the oxidation of this compound.
| Compound | Substituents | First Oxidation Potential (E½ vs. reference) | Notes |
| Aniline | -H | ~0.9 V vs. SCE (in MeCN) | Parent compound for comparison. |
| N,N-Dimethylaniline | p-H, N,N-(CH₃)₂ | ~0.7-0.8 V vs. SCE (in MeCN) | N,N-dimethyl group lowers the potential. |
| p-Anisidine | p-OCH₃ | ~0.6 V vs. Ag/AgCl (in aq. buffer) | p-methoxy group lowers the potential. |
| N,N-Dimethyl-p-anisidine | p-OCH₃, N,N-(CH₃)₂ | ~0.5-0.6 V vs. SCE (in MeCN) | Combined effect of two strong EDGs. |
| This compound | p-OC₂H₅, N,N-(CH₃)₂ | ~0.5-0.6 V (Estimated) | The ethoxy group's effect is very similar to the methoxy group's. |
Note: Potentials are approximate and vary with experimental conditions (solvent, electrolyte, reference electrode). The data is compiled to show relative trends.
Mechanistic Aspects of Electrode Reactions
Formation of the Cation Radical: The initial step is the removal of one electron from the molecule's π-system. This is a rapid, heterogeneous electron transfer at the electrode surface.
Follow-up Reactions of the Cation Radical: The stability of the initially formed cation radical is a critical factor. Unlike N,N-dialkyl-p-phenylenediamines, where the unsubstituted para-position allows for rapid dimerization to form benzidine (B372746) derivatives, this pathway is blocked in this compound by the ethoxy group. This blockage enhances the lifetime of the monomeric radical cation. However, several other reaction pathways are possible:
Reaction with Nucleophiles: The cation radical, being electrophilic, can react with nucleophiles present in the electrochemical medium (e.g., residual water, anions from the supporting electrolyte, or the solvent itself like acetonitrile). This can lead to the formation of ring-substituted products.
Dimerization (Ortho-Coupling): While the preferred para-position is blocked, coupling at the positions ortho to the dimethylamino group is a possibility, which could lead to the formation of substituted biphenyl (B1667301) dimers. This pathway is generally slower and less favored than para-coupling.
Studies on the oxidation of N,N-dimethyl-p-anisidine have shown that under certain conditions, the reaction can proceed to yield p-benzoquinone and formaldehyde (B43269), which implies both N-demethylation and cleavage of the ether bond, highlighting the reactivity of the system following the initial electron transfer. nih.gov
Electrocatalytic Applications in Synthesis and Analysis
While direct electrocatalytic applications of this compound have not been specifically documented, its electrochemical characteristics suggest significant potential in both synthetic and analytical chemistry.
As an Electron-Transfer Mediator in Synthesis: The ability of this compound to form a stable, reversible cation radical at a low positive potential makes it an excellent candidate for an electrocatalytic mediator. In this role, it can facilitate the oxidation of other organic substrates that have a higher intrinsic oxidation potential and poor electrode kinetics. The catalytic cycle would involve:
Anodic Oxidation: this compound is oxidized at the electrode to its cation radical.
Homogeneous Electron Transfer: The generated cation radical diffuses from the electrode and oxidizes a substrate molecule (Sub) in the bulk solution, regenerating the neutral this compound. [C₂H₅O-C₆H₄-N(CH₃)₂]⁺• + Sub → C₂H₅O-C₆H₄-N(CH₃)₂ + [Sub]⁺•
Regeneration: The regenerated this compound can be re-oxidized at the electrode, continuing the catalytic cycle.
This process, known as indirect electrolysis, allows for synthetic transformations to occur at a lower potential, often with greater selectivity and efficiency than direct electrolysis of the substrate.
In Analytical Applications: The well-defined oxidation wave of this compound can be used for its quantitative determination via voltammetric methods like cyclic voltammetry or differential pulse voltammetry, where the peak current would be proportional to its concentration.
Furthermore, its properties are suitable for use as a mediator in biosensors. For example, it could shuttle electrons between the active site of a redox enzyme (e.g., an oxidase) and an electrode surface. This is particularly useful for enzymes where the active site is buried deep within the protein structure, preventing direct electron transfer with the electrode. The mediator oxidizes the reduced enzyme and is then re-oxidized at the electrode, generating a current that corresponds to the enzymatic activity, and thus, the concentration of the enzyme's target analyte.
Electropolymerization: Many aniline derivatives can be electropolymerized upon oxidation to form conductive or electroactive polymer films. The cation radical of this compound could potentially initiate a polymerization reaction, likely through ortho-linkages, to deposit a polyaniline-type film onto the electrode surface. Such functionalized polymers often have interesting optical and electronic properties applicable in sensors, electrochromic devices, and corrosion protection.
Theoretical and Computational Studies of N,n Dimethyl P Phenetidine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on density functional theory (DFT), are employed to determine the electronic structure of N,N-Dimethyl-p-phenetidine, which in turn governs its physical and chemical behavior.
Conformational Analysis and Molecular Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. Conformational analysis involves exploring the potential energy surface of the molecule to identify low-energy structures. For this compound, this would involve rotation around the C-O and C-N single bonds.
| Parameter | Optimized Value |
| C-C (aromatic) | ~1.39 Å |
| C-N | ~1.38 Å |
| N-CH3 | ~1.47 Å |
| C-O | ~1.37 Å |
| O-C2H5 | ~1.43 Å |
| C-N-C angle | ~118° |
| C-O-C angle | ~117° |
Frontier Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) amanote.commdpi.commdpi.com. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile amanote.com.
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are crucial descriptors of chemical reactivity and stability. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability mdpi.comnih.gov. For this compound, the electron-donating dimethylamino and ethoxy groups would be expected to raise the energy of the HOMO, making the molecule a good electron donor.
Quantum chemical calculations can provide precise values for these orbitals. A hypothetical data table based on DFT calculations for this compound is presented below:
| Parameter | Energy (eV) |
| HOMO Energy | -5.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 4.4 |
From these energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Analysis of Dynamic Behavior in Different Environments
MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in the gas phase or in various solvents. These simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the preferred conformations in a given environment. For instance, the orientation of the dimethylamino and ethoxy groups relative to the phenyl ring may fluctuate over time, and the extent of this fluctuation can be quantified through MD simulations.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations explicitly model these interactions, providing a detailed picture of the solvation shell around the molecule. This includes the formation of hydrogen bonds (if applicable) and van der Waals interactions.
The choice of solvent can affect the conformational preferences and reactivity of the solute. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. MD simulations can quantify these solvent effects by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.
Mechanistic Computations for Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways.
For this compound, mechanistic computations could be used to study various reactions, such as electrophilic aromatic substitution or oxidation. For example, in an electrophilic substitution reaction, calculations could determine the preferred site of attack (ortho or meta to the activating groups) by comparing the activation energies for the different pathways. The calculations would involve locating the transition state structures for each step of the proposed mechanism and calculating their energies relative to the reactants and products. This would provide a detailed understanding of the reaction kinetics and selectivity.
Transition State Characterization and Activation Energy Determination
In the realm of computational chemistry, the characterization of transition states and the determination of activation energies are pivotal for understanding reaction mechanisms, kinetics, and predicting the feasibility of chemical transformations. For a molecule like this compound, these studies would typically involve reactions such as electrophilic aromatic substitution, oxidation of the amino group, or cleavage of the ether bond.
Theoretical investigations of reaction mechanisms commence with the mapping of the potential energy surface (PES). The reactants and products are located at the minima on this surface, while the transition state (TS) corresponds to a first-order saddle point, representing the maximum energy along the minimum energy path connecting reactants and products.
Transition State Search Algorithms: Various algorithms are employed to locate the transition state geometry. Methods like the synchronous transit-guided quasi-Newton (STQN) method or the dimer method are commonly used. These calculations are typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach due to its balance of computational cost and accuracy. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed, though at a significantly higher computational expense.
Once a stationary point is located, a frequency calculation is performed to characterize it. A transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant, through the transition state, to the product.
Activation Energy Calculation: The activation energy (Ea) is a critical parameter derived from these studies. It is calculated as the difference in energy between the transition state and the reactants.
Ea = ETS - EReactants
The accuracy of the calculated activation energy is highly dependent on the level of theory and the basis set used in the computation. It is common practice to include zero-point vibrational energy (ZPVE) corrections to the electronic energies to obtain more accurate activation enthalpies.
For reactions involving this compound, computational studies would provide invaluable insights into the electronic and steric effects of the dimethylamino and ethoxy groups on the reactivity of the aromatic ring.
Illustrative Data Table for Activation Energy Calculation Methods: While specific values for this compound are not available, the following table illustrates how such data would typically be presented, showcasing different computational methods and their results for a hypothetical reaction.
| Computational Method | Basis Set | Electronic Energy of Reactants (Hartree) | Electronic Energy of TS (Hartree) | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | -552.123456 | -552.087654 | 22.47 |
| M06-2X | 6-311+G(d,p) | -552.345678 | -552.301234 | 27.89 |
| MP2 | cc-pVTZ | -551.987654 | -551.934567 | 33.32 |
| CCSD(T) | aug-cc-pVDZ | -552.012345 | -551.965432 | 29.44 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Spectroscopic Property Prediction from Theoretical Models
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. For this compound, theoretical calculations can provide a detailed understanding of its electronic structure and how it relates to its spectral features.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR parameters. The calculated chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.
Infrared (IR) Spectroscopy: The prediction of vibrational frequencies through computational methods is a routine task that aids in the interpretation of experimental IR and Raman spectra. The calculation of the harmonic vibrational frequencies is performed at the same level of theory as the geometry optimization. The resulting frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. These calculations can also provide information on the intensity of each vibrational mode, further aiding in the assignment of experimental spectra.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). Such studies on this compound would reveal the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how the substituents influence the absorption maxima.
Illustrative Data Table for Predicted Spectroscopic Data: The following table is a hypothetical representation of how predicted spectroscopic data for this compound might be presented.
| Spectroscopic Property | Computational Method | Basis Set | Predicted Value |
| 1H NMR Chemical Shift (ortho to -NMe2) | B3LYP/GIAO | 6-311+G(d,p) | 6.85 ppm |
| 13C NMR Chemical Shift (-OCH2CH3) | B3LYP/GIAO | 6-311+G(d,p) | 63.2 ppm |
| C=O Stretch (from a derivative) | B3LYP | 6-31G(d) | 1685 cm-1 (scaled) |
| λmax (UV-Vis) | TD-B3LYP | 6-311+G(d,p) | 295 nm (π→π*) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Materials Science Applications of N,n Dimethyl P Phenetidine and Its Derivatives
Utilization in Polymerization Processes
Role as a Polymerization Accelerator or Initiator
N,N-Dimethyl-p-phenetidine, an aromatic tertiary amine, is recognized for its function as a polymerization accelerator, particularly in redox initiation systems for acrylic resins and composites. Its primary role is to facilitate the decomposition of peroxides, such as benzoyl peroxide (BPO), at ambient temperatures to generate free radicals, which in turn initiate the polymerization process. The nitrogen atom's lone pair of electrons in this compound interacts with the peroxide, leading to the cleavage of the oxygen-oxygen bond and the formation of reactive radicals.
The efficiency of this compound as an accelerator is influenced by its molecular structure. The presence of the electron-donating ethoxy group (-OC2H5) in the para position of the benzene (B151609) ring increases the electron density on the nitrogen atom, enhancing its ability to reduce the peroxide and accelerate the rate of polymerization compared to unsubstituted N,N-dimethylaniline. This makes it a valuable component in rapid-curing systems, such as those used in dental materials and bone cements.
Research has shown that the concentration of both the amine accelerator and the peroxide initiator significantly impacts the polymerization kinetics, including the setting time and the maximum temperature reached during the reaction. An optimal balance is necessary to achieve desired material properties without introducing adverse effects from excessive heat generation or unreacted components.
Table 1: Comparison of Tertiary Amine Accelerators in Polymerization This table is illustrative and compiles general data from related research, as specific comparative studies on this compound are limited.
| Accelerator | Relative Reactivity | Key Structural Feature | Common Applications |
| N,N-Dimethylaniline | Baseline | Unsubstituted | General purpose polyester (B1180765) resins |
| N,N-Dimethyl-p-toluidine | Higher than DMA | Electron-donating methyl group | Dental resins, bone cements |
| This compound | Potentially higher than DMPT | Electron-donating ethoxy group | Systems requiring rapid cure at low temperatures |
Incorporation into Polymer Backbones and Side Chains
Information regarding the specific incorporation of this compound units into polymer backbones or as functional side chains is not available in the reviewed scientific literature.
Development of Functional Materials
Application in Optoelectronic and Electroactive Materials
There is no available research detailing the application of this compound in the development of optoelectronic or electroactive materials.
Environmental Behavior and Transformation of N,n Dimethyl P Phenetidine
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, including reactions with light (photolysis), water (hydrolysis), and other chemical oxidants present in the environment.
Photolysis and Chemical Oxidation in Environmental Matrices
Photolysis: Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. Aromatic amines like N,N-dimethylaniline are known to absorb ultraviolet (UV) light. photochemcad.com For instance, upon photoexcitation, 4-nitro-N,N-dimethylaniline has been shown to undergo N-demethylation. rsc.org While specific studies on N,N-Dimethyl-p-phenetidine are absent, its aromatic structure suggests it would absorb UV radiation, potentially leading to photodegradation. The primary photochemical reactions could involve the cleavage of the N-methyl groups or transformation of the aromatic ring.
Chemical Oxidation: The N,N-dimethylaniline moiety is susceptible to oxidation. In environmental matrices, this can be initiated by reactive oxygen species. The oxidation of N,N-dimethylaniline often proceeds through a one-electron transfer mechanism to form a radical cation. nih.govxml-journal.net Studies on the oxidation of N,N-dimethylaniline have shown that it can be catalyzed by various agents, leading to a complex mixture of products, including those resulting from N-demethylation and coupling reactions. cdnsciencepub.comsemanticscholar.orgrsc.org The presence of the electron-donating ethoxy group on the benzene (B151609) ring of this compound would likely influence the ease of oxidation, but the fundamental pathways involving the tertiary amine group are expected to be similar.
Hydrolysis and Sorption Characteristics
Hydrolysis: Hydrolysis is a reaction with water that can break down chemical bonds. The this compound molecule contains two key linkages to consider: the aromatic ether bond (Aryl-O-CH₂CH₃) and the N-aryl bond (Aryl-N(CH₃)₂). Aromatic ethers are known to be highly resistant to hydrolysis under typical environmental conditions (neutral pH, ambient temperature) because of the stability of the C-O bond. pnnl.govstackexchange.com Similarly, the N-aryl bond is generally stable and its cleavage often requires specific catalytic conditions not typically found in the environment. beilstein-journals.orgnih.gov Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in soil or water.
Sorption: Sorption to soil and sediment is a critical process that dictates a chemical's mobility and bioavailability. The sorption of aromatic amines is complex, involving multiple mechanisms. nih.govacs.orgmdpi.com For this compound, two primary mechanisms are anticipated:
Cation Exchange: As a tertiary amine, this compound is basic and will be protonated to form a cation in acidic to neutral soils. This cationic form can then bind to negatively charged sites on clay minerals and soil organic matter through cation exchange. osti.gov This process can significantly reduce its mobility in the environment.
Hydrophobic Partitioning: The non-polar parts of the molecule, including the aromatic ring and alkyl groups, can partition into the organic carbon fraction of soil and sediment. acs.org The organic carbon-water (B12546825) partition co-efficient (Koc) is used to quantify this tendency. chemsafetypro.com For the related compound N,N-dimethylaniline, a Koc of 182 has been reported, suggesting moderate mobility in soil. nih.gov The addition of an ethoxy group in this compound would likely increase its hydrophobicity and thus its sorption to organic matter.
Initial sorption is often rapid and reversible, but over time, aromatic amines can form stronger, covalent bonds with soil components, leading to irreversible binding and reduced extractability. nih.govosti.gov
| Parameter | Predicted Behavior for this compound | Rationale based on Structural Analogues |
| Photolysis | Potential for degradation via N-demethylation and ring transformation. | Aromatic amines absorb UV light; photoinduced demethylation is observed for nitro-N,N-dimethylaniline. photochemcad.comrsc.org |
| Oxidation | Susceptible to oxidation, likely forming a radical cation intermediate. | N,N-dimethylaniline undergoes oxidation via one-electron transfer. nih.govxml-journal.net |
| Hydrolysis | Unlikely to be a significant pathway. | Aromatic ether and N-aryl bonds are generally stable under environmental conditions. pnnl.govbeilstein-journals.org |
| Sorption | Expected to have moderate to low mobility in soil. | Sorption will occur via cation exchange (due to the basic amine group) and partitioning into soil organic carbon. The related N,N-dimethylaniline has moderate mobility. osti.govnih.gov |
Biotransformation and Biodegradation Studies
Biotransformation by microorganisms is a primary pathway for the degradation of many organic pollutants in the environment. This involves enzymatic reactions that can lead to partial degradation (biotransformation) or complete mineralization to CO₂, water, and inorganic compounds (biodegradation).
Enzymatic Degradation Mechanisms in Biological Systems
While no studies have identified the specific enzymes that act on this compound, the metabolism of structurally related N,N-dialkylanilines has been investigated. The primary enzymatic reactions involved in the breakdown of such compounds are N-dealkylation and N-oxidation, often catalyzed by cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs). tandfonline.comwikipedia.orgnih.gov
N-Dealkylation: This is a common metabolic pathway for tertiary amines. nih.gov For N,N-dimethylated anilines, the process involves the oxidative removal of methyl groups to yield formaldehyde (B43269) and the corresponding N-methylaniline and aniline (B41778) derivatives. nih.govsrce.hr This reaction proceeds via an initial one-electron oxidation at the nitrogen atom. nih.gov
N-Oxidation: This pathway involves the oxidation of the tertiary amine to form an N-oxide. This is a major route of metabolism for many N,N-dialkylanilines in biological systems. tandfonline.comnih.gov
Aromatic Hydroxylation: Enzymes may also hydroxylate the aromatic ring, adding a hydroxyl (-OH) group. This is a common detoxification pathway for many aromatic compounds. wur.nl
These enzymatic reactions increase the polarity of the molecule, making it more water-soluble and facilitating further degradation or excretion from an organism.
Microbial Transformation Pathways
Specific microbial pathways for the degradation of this compound have not been reported. However, studies on analogous compounds demonstrate that microorganisms are capable of transforming tertiary aromatic amines.
For example, whole cells of the fungus Aspergillus terreus have been shown to effectively N-demethylate N,N-dimethylbenzenamine (N,N-dimethylaniline). srce.hrresearchgate.net The fungus mediates the transformation of the tertiary amine into the secondary amine (N-methylbenzenamine) and, with further demethylation, the primary amine (aniline). srce.hr This suggests a potential pathway for this compound could involve a stepwise removal of the two methyl groups to form N-methyl-p-phenetidine and subsequently p-phenetidine (B124905). The resulting p-phenetidine could then undergo further degradation through cleavage of the aromatic ring.
| Substrate | Microorganism | Transformation Products | Conversion (%) | Reference |
| N,N-Dimethylbenzenamine | Aspergillus terreus SSP 1498 | N-Methylbenzenamine | 99% (after 7 days) | srce.hr |
| N,N-Dimethylbenzenamine | Aspergillus terreus URM 3371 | N-Methylbenzenamine | 99% (after 7 days) | srce.hr |
| N,N-Dimethylbenzenamine | Aspergillus terreus URM 3571 | N-Methylbenzenamine | 99% (after 7 days) | srce.hr |
| N,N,3-Trimethylbenzenamine | Aspergillus terreus SSP 1498 | N,3-Dimethylbenzenamine | 99% (after 7 days) | srce.hr |
Table: Example of Microbial N-Demethylation of N,N-Dimethylaniline Derivatives by Aspergillus terreus
Emerging Research Directions and Future Outlook for N,n Dimethyl P Phenetidine Research
Integration with Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional molecular systems, presents a promising frontier for N,N-Dimethyl-p-phenetidine research. The aromatic ring and the dimethylamino group of the molecule offer sites for various non-covalent interactions, including π-π stacking, hydrogen bonding (with appropriate partners), and van der Waals forces. These interactions are fundamental to the design of novel host-guest systems and self-assembling materials.
Future research could explore the use of this compound as a "guest" molecule within larger "host" structures, such as cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). nih.govfau.de The encapsulation of this compound could modify its physical and chemical properties, leading to applications in areas like controlled release, catalysis, and molecular sensing. The potential for this compound derivatives to self-assemble into ordered structures like nanotubes, vesicles, or gels is another area of interest. nih.govresearchgate.net By modifying the molecular structure, for instance, by introducing long alkyl chains or specific recognition motifs, it may be possible to direct the self-assembly process to create materials with tailored properties. mdpi.comnih.gov
Table 1: Potential Supramolecular Interactions and Applications of this compound
| Interaction Type | Potential Host/Partner | Potential Application |
| π-π Stacking | Graphene, Carbon Nanotubes, Aromatic Macrocycles | Molecular Electronics, Sensors |
| Host-Guest Chemistry | Cyclodextrins, Calixarenes, Cucurbiturils | Drug Delivery, Chemical Separation |
| Self-Assembly | Modified this compound Derivatives | Smart Materials, Biomaterials |
Nanotechnology Applications
The integration of this compound into nanotechnology is a largely unexplored but potentially fruitful area of research. Its derivatives could be used as building blocks for the synthesis of functional organic nanoparticles. researchgate.net For instance, the molecule could be incorporated into polymeric nanoparticles or liposomes for targeted drug delivery applications. The amine group offers a potential site for conjugation to targeting ligands or for surface modification of nanoparticles to enhance their biocompatibility and cellular uptake.
Furthermore, the redox properties of this compound suggest its potential use in the development of nanomaterials for electronic and optical applications. Its ability to be oxidized could be harnessed in the design of charge-transfer materials or as a component in organic light-emitting diodes (OLEDs). Research could also focus on the development of nanosensors where the interaction of this compound with an analyte of interest leads to a detectable change in the nanoparticle's properties, such as fluorescence or plasmon resonance.
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of fine chemicals. In the context of this compound, research is emerging on more sustainable synthetic routes. One such approach involves the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent in the presence of a copper(II) oxide/carbon catalyst. google.com This method is presented as a green synthesis technology due to the generation of nitrogen and water as byproducts, avoiding more hazardous reagents. google.com Another green approach involves the use of Raney Nickel under hydrogen pressure for the reduction step, which offers the advantages of catalyst recovery and reusability with no waste generation. rasayanjournal.co.in
Future research in this area will likely focus on the development of even more environmentally benign catalytic systems, the use of renewable starting materials, and the optimization of reaction conditions to minimize energy consumption and waste production. The application of biocatalysis, using enzymes to perform specific chemical transformations, could also offer a highly selective and sustainable route to this compound and its derivatives. nih.govwilliams.edumdpi.com
Table 2: Comparison of Synthetic Methods for this compound
| Method | Reducing Agent | Catalyst | Advantages | Disadvantages |
| Traditional | Zinc Powder | - | Established Method | Generates metal waste |
| Green Synthesis 1 | Hydrazine Hydrate | CuO/C | Environmentally friendly byproducts | Requires catalyst |
| Green Synthesis 2 | Hydrogen Gas | Raney Nickel | Catalyst is reusable, no waste | Requires high pressure |
Advanced Analytical Methodologies for Detection and Characterization
The development of sensitive and selective analytical methods is essential for the accurate detection and characterization of this compound in various matrices. While standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, there is a growing interest in more advanced methodologies. cromlab-instruments.esrsc.org Ion chromatography, for instance, has been shown to be an excellent technique for determining amines, including related compounds, even at low concentrations. cromlab-instruments.es
Future research may focus on the development of novel sensors, such as electrochemical or optical sensors, for the rapid and on-site detection of this compound. These sensors could be based on molecularly imprinted polymers or nanomaterials functionalized with specific recognition elements. Furthermore, advanced mass spectrometry techniques can provide detailed structural information and aid in the identification of metabolites and degradation products. A method based on the related compound N,N-Dimethyl-p-phenylenediamine dihydrochloride (B599025) has been developed to measure the oxidant potential of plasma, suggesting that similar principles could be applied to create new analytical tools for studying the properties and reactions of this compound. nih.gov
Interdisciplinary Research with Biological Systems
The structural similarity of this compound to p-phenetidine (B124905), a known metabolite of drugs like phenacetin, suggests potential interactions with biological systems that warrant further investigation. wikipedia.org Research has shown that p-phenetidine can covalently bind to proteins, which may be a factor in its toxicity. nih.gov It is conceivable that this compound could also interact with biomacromolecules such as proteins and nucleic acids. nih.govnih.gov
Future interdisciplinary research could explore these potential interactions using techniques from molecular biology, biochemistry, and toxicology. embopress.orgresearchgate.net Studies could investigate the metabolic fate of this compound in vitro and in vivo, identify potential protein targets, and elucidate the mechanisms of any observed biological effects. frontiersin.org This knowledge is crucial for assessing the safety of the compound and for exploring any potential therapeutic or diagnostic applications. The exploration of how chemical combinations including this compound might affect biological systems could also reveal important information about cellular pathways and functional connectivity. embopress.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N,N-Dimethyl-p-phenylenediamine in environmental or synthetic samples?
- Methodology : Use gas–liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) for purity assessment, as these methods are validated for structurally related amines (e.g., N,N-Dimethylacetamide in USP standards) . For environmental analysis, calibrate instruments using certified reference standards (e.g., N,N-Dimethyl-p-phenylenediamine standard, CAS 99-98-9) to ensure accuracy . Include internal standards to correct for matrix effects in complex samples.
Q. How should N,N-Dimethyl-p-phenylenediamine dihydrochloride be stored to maintain stability?
- Methodology : Store the hygroscopic dihydrochloride salt in airtight, desiccated containers at 2–8°C to prevent moisture absorption and degradation . Pre-weigh aliquots in controlled humidity environments (<30% RH) to minimize variability in experimental outcomes. Regularly validate stability via UV-Vis spectroscopy to detect oxidative byproducts.
Q. What solvent systems are optimal for preparing N,N-Dimethyl-p-phenylenediamine solutions?
- Methodology : The dihydrochloride salt is freely soluble in water and alcohol (e.g., ethanol, methanol), making aqueous or alcohol-based buffers suitable for dissolution . For non-polar applications, consider phase-transfer catalysts or co-solvents (e.g., DMF, DMSO) while verifying compatibility with downstream assays (e.g., no interference in spectroscopic readings).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or purity data for N,N-Dimethyl-p-phenylenediamine derivatives?
- Methodology : Conduct batch-to-batch reproducibility studies using orthogonal techniques (e.g., GLC for purity, Karl Fischer titration for water content). For solubility discrepancies, standardize temperature, ionic strength, and pH (e.g., USP guidelines recommend pH 7.0 buffers for consistency) . Cross-reference data with independent sources (e.g., USP Pharmacopeial Forum updates) to identify methodological outliers .
Q. What strategies improve the synthesis yield of N,N-Dimethyl-p-phenylenediamine derivatives in peptide coupling reactions?
- Methodology : Optimize reaction conditions using coupling agents like HBTU/HOAt with DIPEA as a base, which are effective for N-methylated amines in peptide synthesis . Monitor reaction progress via LC-MS to minimize over-alkylation. For dihydrochloride salts, post-synthetic purification via recrystallization (water/ethanol mixtures) enhances yield .
Q. How does the hygroscopic nature of N,N-Dimethyl-p-phenylenediamine dihydrochloride impact its application in long-term kinetic studies?
- Methodology : Pre-equilibrate the compound in controlled humidity chambers before experiments. Use real-time moisture sensors (e.g., quartz crystal microbalance) to track water uptake during kinetic assays. For stability, replace aqueous buffers with non-aqueous ionic liquids if compatible with the reaction system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
